molecular formula C8H11NO3S B13289206 3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid

3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid

Cat. No.: B13289206
M. Wt: 201.25 g/mol
InChI Key: AIDAGAQRDJUFMV-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid is an organic compound that features a thiazole ring, a hydroxy group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid typically involves the reaction of 2-chloro-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid with a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, followed by acidification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process includes the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(Dimethyl-1,3-thiazol-2-yl)-2-oxopropanoic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethyl-1,3-thiazol-2-yl)methanamine
  • 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
  • 2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2H-1,2,3-triazol-4-amine

Uniqueness

3-(Dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid is unique due to its combination of a thiazole ring, a hydroxy group, and a propanoic acid moiety This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

3-(4,5-dimethyl-1,3-thiazol-2-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C8H11NO3S/c1-4-5(2)13-7(9-4)3-6(10)8(11)12/h6,10H,3H2,1-2H3,(H,11,12)

InChI Key

AIDAGAQRDJUFMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CC(C(=O)O)O)C

Origin of Product

United States

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